3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one
Overview
Description
3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.14297583 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Research has focused on the structural and spectroscopic analysis of related pyrazole derivatives, highlighting the importance of Density Functional Theory (DFT) calculations for understanding the molecular geometry, vibrational spectra, and potential energy distribution of these compounds. For example, studies have detailed the spectroscopic data and molecular structure obtained from DFT calculations, providing insights into the intramolecular charge transfer, molecular electrostatic potential, and fundamental vibrations of such molecules (A. Viji et al., 2020). This research is crucial for identifying the electronic properties and reactivity of the pyrazole compounds, contributing to their application in various scientific fields.
Crystallography and Molecular Interactions
Crystallographic studies have revealed the formation of hydrogen-bonded chains and aggregates in pyrazole derivatives, underscoring their potential for forming stable molecular structures through intermolecular interactions. For instance, research on different pyrazole derivatives has demonstrated the formation of hydrogen-bonded chains and tetramolecular aggregates, which are significant for understanding the crystalline structures and the stability of these compounds (R. Abonía et al., 2007). Such knowledge is essential for the design and development of new materials with specific properties.
Antimicrobial and Antioxidant Activities
The biological activities of pyrazole derivatives, including antimicrobial and antioxidant properties, have been a significant area of research. Studies have shown that certain pyrazole compounds exhibit promising antimicrobial and antioxidant activities, making them potential candidates for pharmaceutical applications. For example, a study demonstrated the synthesis and antimicrobial activity of pyrazoline-based derivatives, highlighting their effectiveness against various microorganisms (Satyender Kumar et al., 2012). Another study focused on the antioxidant activity of arylmethanesulfonylpyrroles and pyrazoles, identifying compounds with excellent radical scavenging activity (G. Lavanya et al., 2014).
Quantum Chemical and Docking Studies
Quantum chemical calculations and molecular docking studies are instrumental in exploring the interaction mechanisms and potential biological targets of pyrazole derivatives. These studies provide valuable insights into the compound's reactivity, stability, and biological activity. For instance, analysis of spectroscopic, quantum chemical calculations, and molecular docking studies on a specific pyrazole-thiazol compound revealed its anticancer and antimicrobial potential, supported by identification of hydrogen bonds and binding energy with different proteins (A. Viji et al., 2020).
Properties
IUPAC Name |
(Z)-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1-(2-methylpyrazol-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21-16(8-10-19-21)17(23)6-4-14-5-7-18(24-2)15(12-14)13-22-11-3-9-20-22/h3-12H,13H2,1-2H3/b6-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAVTIBOFLMDTH-XQRVVYSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)/C=C\C2=CC(=C(C=C2)OC)CN3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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